3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one
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Overview
Description
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one is a complex organic compound that features a thiazole ring, an amino group, and a benzopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one typically involves multi-step organic reactions One common synthetic route includes the formation of the thiazole ring through the reaction of a suitable precursor with a thioamide The benzopyran structure is then introduced through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The thiazole ring and amino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzopyran structure may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-1,3-thiazol-4-yl)-7-(dimethylamino)-2H-1-benzopyran-2-one
- 3-(2-Amino-1,3-thiazol-4-yl)-7-(methylamino)-2H-1-benzopyran-2-one
Uniqueness
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and structural features make it distinct from other similar compounds, potentially offering unique advantages in its applications.
Properties
CAS No. |
88735-47-1 |
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Molecular Formula |
C16H17N3O2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C16H17N3O2S/c1-3-19(4-2)11-6-5-10-7-12(13-9-22-16(17)18-13)15(20)21-14(10)8-11/h5-9H,3-4H2,1-2H3,(H2,17,18) |
InChI Key |
XYMISFWIUUPXII-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)N |
Origin of Product |
United States |
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